molecular formula C20H21N3O2S B2935925 N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034470-83-0

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2935925
CAS No.: 2034470-83-0
M. Wt: 367.47
InChI Key: IKNVZTIQGGUWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as ITT-301, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway and the NF-κB pathway. This compound has also been shown to modulate the activity of various enzymes such as HDAC and PARP, which are involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments include its potent activity, its ability to inhibit multiple signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

For N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide research include the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. It is also important to study the pharmacokinetics and toxicity of this compound in animal models before moving on to clinical trials.

Synthesis Methods

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be synthesized through a multi-step process that involves the reaction of 2-bromoethylamine hydrobromide with 1H-indole to form N-(2-(1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 3-chloro-1,2-propanediol to form N-(2-(1H-indol-1-yl)ethyl)-2-hydroxy-3-chloropropanamide. The final step involves the reaction of this intermediate with 3-(tetrahydrothiophen-3-yl)oxy-2-chloropyridine to form this compound.

Scientific Research Applications

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Properties

IUPAC Name

N-(2-indol-1-ylethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(17-5-3-9-22-20(17)25-16-8-13-26-14-16)21-10-12-23-11-7-15-4-1-2-6-18(15)23/h1-7,9,11,16H,8,10,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNVZTIQGGUWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.